6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine
Description
6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine (CAS 1785452-14-3) is a tetrahydroisoquinoline derivative characterized by a methyl substituent at the 6-position of the isoquinoline scaffold and an amine group at the 5-position. Its molecular formula is C₁₀H₁₄N₂, with a molecular weight of 162.24 g/mol.
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
6-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine |
InChI |
InChI=1S/C10H14N2/c1-7-2-3-8-6-12-5-4-9(8)10(7)11/h2-3,12H,4-6,11H2,1H3 |
InChI Key |
YVRDIJDTPPBQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CNCC2)C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The specific conditions for synthesizing this compound would involve the use of a methyl-substituted phenylethylamine and appropriate reaction conditions to introduce the amine group at the 5th position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Pictet-Spengler reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the amine group to an alkyl group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce alkylated tetrahydroisoquinolines .
Scientific Research Applications
6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, providing neuroprotective effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural analogs of 6-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine, emphasizing substituent positions and molecular properties:
Note: CAS 1210711-82-2 refers to the dihydrochloride salt of 2-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine.
Physicochemical Properties
- Lipophilicity : The 6-methyl derivative exhibits moderate lipophilicity, while the 2-ethyl and 2-isopropyl analogs show increased hydrophobicity due to longer/bulkier alkyl chains, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Collision Cross-Section (CCS): The 2-ethyl analog (C₁₁H₁₆N₂) has a CCS of 138.7 Ų ([M+H]⁺), whereas the 3-methyl analog (C₁₀H₁₄N₂) shows a CCS of 130.2 Ų ([M+H]⁺), indicating differences in molecular compactness . The parent compound (1,2,3,4-tetrahydroisoquinolin-5-amine) likely has a smaller CCS due to the absence of substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
